

# In-Depth Technical Guide: Spectral Properties of 3,8-Dibromo-1,10-phenanthroline

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## Compound of Interest

Compound Name: 3,8-Dibromo-1,10-phenanthroline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **3,8-Dibromo-1,10-phenanthroline**, a key building block in the synthesis of functional materials and coordination complexes. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral characteristics, along with the experimental protocols for data acquisition.

## Spectroscopic Data Summary

The quantitative spectral data for **3,8-Dibromo-1,10-phenanthroline** are summarized in the tables below for easy reference and comparison.

**Table 1:  $^1\text{H}$  NMR Spectral Data**

Atom	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2, H-9	9.23	d	4.4
H-4, H-7	8.79	dd	8.4, 1.5
H-5, H-6	7.74	dd	8.4, 4.3

Note: Data is a representative example and may vary based on experimental conditions.[\[1\]](#)

**Table 2:  $^{13}\text{C}$  NMR Spectral Data**

Atom	Chemical Shift ( $\delta$ , ppm)
C-2, C-9	151.08
C-4, C-7	137.21
C-5, C-6	128.63
C-10a, C-10b	145.71
C-3, C-8	124.45
C-4a, C-6a	125.20

Note: Data is a representative example and may vary based on experimental conditions. The chemical shifts for the carbon atoms directly bonded to bromine (C-3 and C-8) show a characteristic upfield shift due to the heavy atom effect.[\[1\]](#)

**Table 3: UV-Vis Spectral Data**

Solvent	$\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ , $\text{M}^{-1}\text{cm}^{-1}$ )
Dimethylformamide (DMF)	352	Not Reported

Note: The absorption spectrum typically exhibits bands corresponding to  $\pi \rightarrow \pi$  and  $n \rightarrow \pi^*$  transitions. The introduction of bromine atoms at the 3 and 8 positions influences the electronic structure of the phenanthroline core, leading to shifts in the absorption maxima compared to the unsubstituted parent compound.[\[1\]](#)\*

**Table 4: IR Spectral Data**

A detailed list of IR absorption peaks was not available in the searched literature. However, the IR spectrum of 1,10-phenanthroline derivatives typically shows strong bands in the regions of  $1400\text{-}1650\text{ cm}^{-1}$  (C-C and C-N stretching) and  $700\text{-}900\text{ cm}^{-1}$  (out-of-plane C-H bending).

## Experimental Protocols

The following are general experimental protocols for acquiring the spectral data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **3,8-Dibromo-1,10-phenanthroline** is dissolved in a deuterated solvent, typically deuterated chloroform ( $\text{CDCl}_3$ ).
- **Data Acquisition:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on an NMR spectrometer. For  $^{13}\text{C}$  NMR, proton decoupling is typically used to simplify the spectrum.
- **Data Processing:** The resulting free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

## Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid samples, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of a blank KBr pellet is first recorded and subtracted from the sample spectrum.
- **Data Analysis:** The resulting spectrum shows the absorption bands corresponding to the vibrational modes of the molecule.

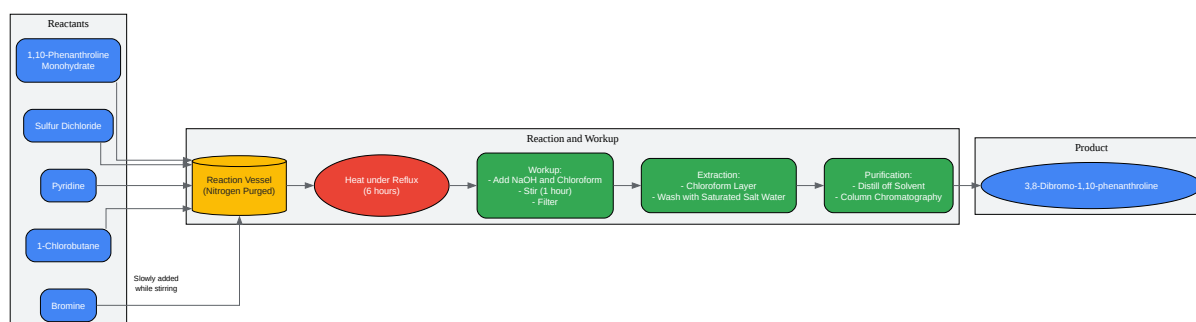
## Ultraviolet-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** A solution of **3,8-Dibromo-1,10-phenanthroline** is prepared in a suitable UV-transparent solvent, such as dimethylformamide (DMF), at a known concentration.
- **Data Acquisition:** The UV-Vis absorption spectrum is recorded using a dual-beam spectrophotometer. A cuvette containing the pure solvent is used as a reference.
- **Data Analysis:** The spectrum is plotted as absorbance versus wavelength. The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) is identified.

## Visualizations

### Synthesis of 3,8-Dibromo-1,10-phenanthroline

The following diagram illustrates a common synthetic route for **3,8-Dibromo-1,10-phenanthroline**. The process involves the bromination of 1,10-phenanthroline monohydrate.



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Caption: Synthetic workflow for **3,8-Dibromo-1,10-phenanthroline**.

This technical guide provides a foundational understanding of the spectral characteristics of **3,8-Dibromo-1,10-phenanthroline**. For more in-depth analysis and specific applications,

consulting the primary literature is recommended.

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## References

- 1. 3,8-Dibromo-1,10-phenanthroline | 100125-12-0 | Benchchem [benchchem.com]
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